3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)-3-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)9-12(14-7-1-2-8-14)10-3-5-11(6-4-10)15(18)19/h1-8,12H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNWXAGAISCNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250582 | |
| Record name | β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866019-35-4 | |
| Record name | β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866019-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(4-Nitrophenyl)-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Formation of 4-nitrophenylacetic acid: Nitrobenzene undergoes a Friedel-Crafts acylation reaction to form 4-nitrophenylacetic acid.
Pyrrole Addition: The final step involves the addition of a pyrrole ring to the 4-nitrophenylacetic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chloro vs. Nitro Substituents
- 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS 404869-77-8, MW 238.27) : The chloro group is moderately electron-withdrawing, leading to lower acidity compared to the nitro analog. Demonstrated higher commercial availability (4+ suppliers) due to synthetic accessibility . Biological studies on chloro analogs focus on halogen bonding in enzyme interactions .
- Nitro Substituent: The nitro group enhances acidity (pKa ~2-3) due to strong electron withdrawal, increasing solubility in polar solvents. Limited commercial availability suggests synthetic challenges or niche research applications .
Methyl and Methoxy Substituents
- 3-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS 866019-03-6): The methyl group is electron-donating, reducing acidity (pKa ~4-5) and enhancing lipophilicity (logP ~2.5) . Used in pharmacokinetic studies for improved membrane permeability .
Heterocyclic Modifications
Pyrrole vs. Imidazole Moieties
- (2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid (C10H11N3O2): The imidazole ring introduces basicity (pKa ~6-7) and metal-coordination capacity, relevant for metalloenzyme inhibition .
Thiophene Derivatives
- 3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid (CAS 1170367-33-5): Thiophene’s sulfur atom enhances π-stacking interactions in drug-receptor binding . Lower thermal stability compared to nitro-substituted analogs due to reduced electron withdrawal .
Biological Activity
3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a compound of interest due to its unique structural features, combining a nitrophenyl group and a pyrrole ring. This compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Formula
- Molecular Formula : C13H12N2O4
- CAS Number : 866019-35-4
Structural Representation
The compound can be represented as follows:
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can alter signaling pathways, potentially leading to anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, derivatives of propanoic acid are frequently studied for their ability to inhibit inflammatory mediators. The specific compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Compounds with nitrophenyl groups have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- In Vitro Studies : A study evaluated the compound's antibacterial activity against standard strains of bacteria. Results showed significant inhibition at concentrations above 50 µM, suggesting potential as an antibacterial agent.
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced inflammation markers, supporting its potential anti-inflammatory activity.
Data Table of Biological Activities
| Activity Type | Test Organisms | Concentration (µM) | Effectiveness (%) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | 70 |
| Antibacterial | Escherichia coli | 50 | 65 |
| Anti-inflammatory | Mouse model (inflammation induced) | 100 | 50 |
Comparison with Related Compounds
A comparison with similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)butanoic acid | Additional carbon in side chain | Moderate anti-inflammatory |
| This compound methyl ester | Methyl ester instead of carboxylic acid | Lower antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : Utilize nitro-substituted benzaldehyde derivatives and pyrrole-containing precursors under acidic or basic conditions. For example, refluxing 4-nitrobenzaldehyde with 1H-pyrrole derivatives in ethanol or acetic acid can form intermediate Schiff bases, which are subsequently reduced to the target compound .
- Optimization : Adjust solvent polarity (e.g., xylene for high-temperature reactions) and catalyst systems (e.g., chloranil as an oxidizing agent) to improve yields. Reaction times (25–30 hours) and purification via recrystallization (methanol or ethanol) are critical for isolating pure products .
- Data : Reported yields for structurally related compounds range from 68% to 85%, with melting points between 136–242°C depending on substituents .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- Methodology :
- 1H NMR : Key signals include aromatic protons from the nitrophenyl group (δ 7.5–8.2 ppm) and pyrrole protons (δ 6.2–6.8 ppm). The propanoic acid chain shows characteristic triplet signals (δ 2.5–3.5 ppm) .
- ESI-MS : Confirm molecular weight (e.g., calculated m/z for C₁₃H₁₂N₂O₄: 268.08). Fragmentation patterns should align with nitro group (-NO₂) loss and pyrrole ring stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities. Contradictions in NMR signals (e.g., splitting patterns) may arise from residual solvents or unreacted intermediates .
- Solvent effects : Repeat NMR analysis in deuterated DMSO or CDCl₃ to assess conformational changes. For example, keto-enol tautomerism in propanoic acid derivatives can alter peak positions .
Q. What are the metabolic pathways and potential biological activities of this compound?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites. For structurally similar compounds (e.g., 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid), β-oxidation and sulfation are dominant pathways .
- Biological assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. The nitro group may enhance binding to hydrophobic enzyme pockets, while the pyrrole ring could modulate electron transfer .
- Data : Analogous compounds exhibit anti-inflammatory activity (IC₅₀: 10–50 μM) in RAW 264.7 macrophage models .
Q. How do the nitro and pyrrole groups influence the compound’s reactivity and stability under varying pH conditions?
- Methodology :
- pH stability studies : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics). The pyrrole ring’s electron-rich nature may increase susceptibility to oxidative degradation at alkaline pH .
- Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reactivity with nucleophiles (e.g., thiols) can be quantified using kinetic assays .
- Safety : Follow OSHA guidelines for handling nitro compounds (e.g., avoid inhalation; use fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
